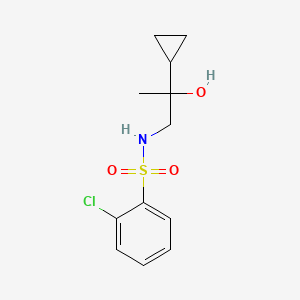

2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups . They are widely used in medicinal chemistry and have applications in the treatment of bacterial infections .

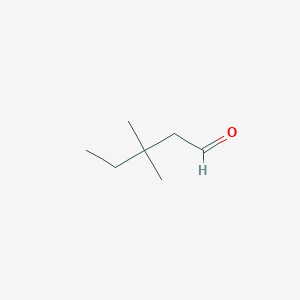

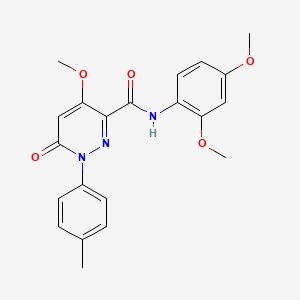

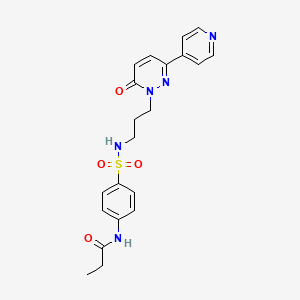

Molecular Structure Analysis

The molecular structure of this compound would be characterized by a benzene ring substituted with a sulfonyl group and a chlorine atom. The sulfonyl group would be further substituted with a cyclopropyl group and a 2-hydroxypropyl group .Chemical Reactions Analysis

Sulfonamides, including this compound, can undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as weak acids, forming salts with bases . They can also undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Sulfonamides are generally solid at room temperature and are soluble in organic solvents .Scientific Research Applications

Environmental Fate and Behavior of Similar Compounds

Research on similar sulfonamide compounds, such as parabens and organochlorine pesticides, provides insight into their environmental fate and potential applications in understanding environmental pollution and remediation strategies. Parabens, for instance, are extensively used in consumer products and are known to persist in aquatic environments, raising concerns about their impact as emerging contaminants. Studies highlight their occurrence, degradation, and behavior in water, indicating their biodegradability but also their continuous introduction into ecosystems due to widespread use. This research can inform the development of environmental monitoring and pollution management strategies for related sulfonamide compounds (Haman et al., 2015).

Degradation and Remediation Strategies

Investigations into chlorobenzenes, a group of organic pollutants similar to sulfonamide compounds in terms of environmental persistence, have led to the identification of potential remediation strategies. Understanding the fate processes of chlorobenzenes in soil has opened up possibilities for developing techniques that combine dechlorination and biodegradation, which could be applicable for mitigating pollution from sulfonamide compounds. This body of work underscores the importance of enhancing dissipation processes in environmental compartments to reduce or eliminate pollution from persistent organic pollutants (Brahushi et al., 2017).

Antimicrobial and Antioxidant Properties

The role of sulfonamide compounds in medical applications, especially their antimicrobial properties, is well-documented. For instance, triclosan, a widely used antimicrobial agent, has been studied extensively for its environmental occurrence, toxicity, and ecological risks. These studies provide critical insights into the effects of antimicrobial agents on human health and the environment, which can inform research on the therapeutic applications of sulfonamide compounds beyond their conventional uses. Understanding the toxicological profile and environmental impact of these compounds can aid in assessing their safety and efficacy in various applications (Kim & Choi, 2014).

Role in Ethylene Perception Inhibition in Fruits and Vegetables

The compound 1-methylcyclopropene (1-MCP), used as an ethylene perception inhibitor in fruits and vegetables, illustrates the potential applications of sulfonamide compounds in agriculture. Research on 1-MCP has shown significant benefits in extending the shelf life and maintaining the quality of perishable products. This indicates the broader potential of sulfonamide compounds in enhancing food security and reducing waste by modulating ethylene-mediated ripening processes in fruits and vegetables (Watkins, 2006).

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions .

Mode of Action

This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolic processes, leading to a decrease in cell proliferation .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis in tumor cells . This pathway is crucial for tumor cell survival and proliferation under hypoxic conditions . By inhibiting CA IX, this compound disrupts this pathway, leading to a decrease in tumor cell proliferation .

Result of Action

The inhibition of CA IX by this compound leads to a significant decrease in tumor cell proliferation . Some derivatives of benzenesulfonamide have also shown to induce apoptosis in certain cancer cell lines .

Action Environment

The action of this compound is influenced by the tumor microenvironment. Hypoxia, or low oxygen levels, is a common feature of solid tumors and leads to the overexpression of CA IX . Therefore, the hypoxic tumor microenvironment enhances the efficacy of this compound.

Future Directions

properties

IUPAC Name |

2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3S/c1-12(15,9-6-7-9)8-14-18(16,17)11-5-3-2-4-10(11)13/h2-5,9,14-15H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXXDEPCRIOYAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,5-dimethylisoxazol-4-yl)methyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2968637.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-naphthamide](/img/structure/B2968641.png)

![2-(4-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2968645.png)

![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2968652.png)

![(4-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2968653.png)

![2-(2-(sec-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2968656.png)

![N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2968659.png)